![molecular formula C9H11NO5S2 B13646890 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoicacid](/img/structure/B13646890.png)
3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid is a chemical compound with the molecular formula C9H11NO5S2 and a molecular weight of 277.32 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety substituted with a dimethyl(oxo)-lambda6-sulfanylidene group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid typically involves the reaction of benzoic acid derivatives with dimethyl sulfoxide (DMSO) and other sulfur-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate (for oxidation), hydrogen gas with a palladium catalyst (for reduction), and various electrophiles (for substitution reactions). The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzoic acid derivatives. These products can be further utilized in various chemical and industrial applications .
Scientific Research Applications
3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfoxide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the benzoic acid moiety can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid include:
- 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid
- 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid derivatives with different substituents on the benzoic acid ring .
Uniqueness
The uniqueness of 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H11NO5S2 |
|---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
3-[[dimethyl(oxo)-λ6-sulfanylidene]amino]sulfonylbenzoic acid |
InChI |
InChI=1S/C9H11NO5S2/c1-16(2,13)10-17(14,15)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12) |
InChI Key |
BCTYIKVGBCBAQS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NS(=O)(=O)C1=CC=CC(=C1)C(=O)O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]propanoic acid](/img/structure/B13646816.png)
![4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine](/img/structure/B13646820.png)
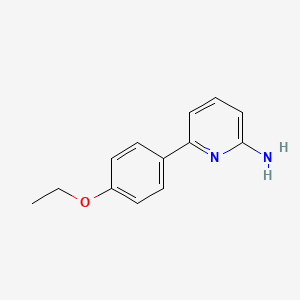
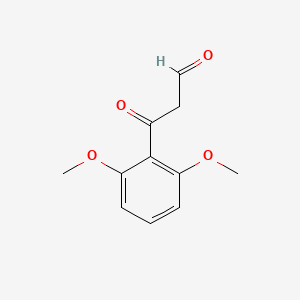
![6,6',6'',6'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayl)tetrakis(2-naphthoic acid)](/img/structure/B13646831.png)

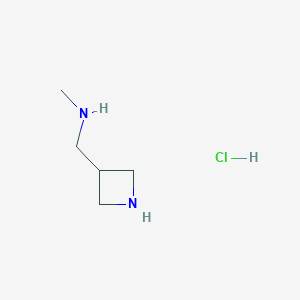

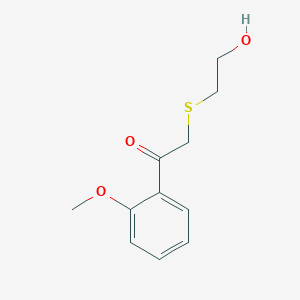
![Trimethyl(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13646853.png)

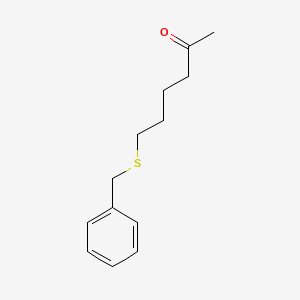
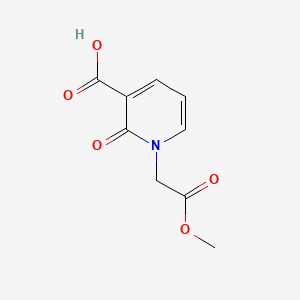
![2-Phenylbenzo[d]oxazole-6-carbonitrile](/img/structure/B13646879.png)
